N-cyclopentylpyridine-4-carboxamide
Description
Properties
CAS No. |
103792-97-8 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24g/mol |
IUPAC Name |
N-cyclopentylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H14N2O/c14-11(9-5-7-12-8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,13,14) |
InChI Key |
XKSNEQXYXHFBKJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of N Cyclopentylpyridine 4 Carboxamide
Spectroscopic Methods for Structure Confirmation
Spectroscopic analysis is crucial for the unambiguous confirmation of the molecular structure of N-cyclopentylpyridine-4-carboxamide. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its functional groups. The N-H stretching vibration of the secondary amide typically appears as a sharp peak in the 3500–3300 cm⁻¹ region. pressbooks.pub The carbonyl (C=O) stretching vibration is one of the most prominent features, expected to produce a strong absorption band in the range of 1680–1630 cm⁻¹, characteristic of a secondary amide conjugated to an aromatic ring. wpmucdn.com Other significant absorptions include C-H stretching from the cyclopentyl and pyridine (B92270) moieties around 3100-2850 cm⁻¹, and C=C and C=N stretching vibrations from the pyridine ring in the 1600–1400 cm⁻¹ region. pressbooks.pub
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | Stretch | 3500–3300 | Medium-Sharp |
| Carbonyl (C=O) | Stretch | 1680–1630 | Strong |
| Aromatic C-H | Stretch | ~3100–3000 | Medium-Weak |
| Aliphatic C-H | Stretch | ~2960–2850 | Medium-Strong |
| Pyridine Ring | C=C, C=N Stretch | 1600–1400 | Medium-Variable |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework. In the ¹H NMR spectrum, the amide proton (N-H) would likely appear as a downfield signal, with its chemical shift influenced by solvent and concentration. The protons on the pyridine ring would exhibit characteristic shifts in the aromatic region (δ 7.0-9.0 ppm). The protons of the cyclopentyl group would be found in the upfield aliphatic region (δ 1.0-2.5 ppm). vu.nl
¹³C NMR spectroscopy provides information on each unique carbon environment. The carbonyl carbon of the amide is expected to resonate significantly downfield (δ 160-170 ppm). Carbons of the pyridine ring would appear in the δ 120-150 ppm range, while the cyclopentyl carbons would be observed at higher field strengths. vu.nl Advanced NMR techniques, such as {¹H,¹⁵N}-HMBC, can be used to unambiguously establish the connectivity and coordination in related pyridine systems, which is particularly useful when studying interactions or complex formations. rsc.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₄N₂O), the expected molecular ion peak [M]⁺ would correspond to its molecular mass. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. vu.nlmdpi.com The fragmentation pattern in techniques like collision-induced dissociation (CID) can further corroborate the structure by showing characteristic losses, such as the cyclopentyl group or cleavage of the amide bond. researchgate.net
X-ray Crystallography of Pyridine-Carboxamide Systems and Analogues
While a specific crystal structure for this compound is not publicly documented, extensive X-ray diffraction studies on analogous pyridine-carboxamide systems provide a robust model for its likely solid-state conformation. rsc.orgiucr.org These studies reveal key structural motifs, including intermolecular hydrogen bonding and the relative orientation of the pyridine and carboxamide groups.
In many pyridine-carboxamide structures, the crystal packing is dominated by intermolecular hydrogen bonds of the N-H···O or N-H···N type, often forming infinite one-dimensional chains or dimeric motifs. scirp.org For instance, the crystal structure of 2-pyridinecarboxamide shows that the packing is governed by N-H···O hydrogen bonds, creating infinite chains. scirp.orgasianpubs.org
The planarity between the pyridine ring and the amide group is a significant conformational parameter. In some structures, these two moieties are nearly coplanar, stabilized by intramolecular interactions. nih.gov However, in other analogues, significant dihedral angles are observed between the plane of the pyridine ring and the amide group, indicating a non-planar conformation. iucr.org The presence of different substituents on either the pyridine ring or the amide nitrogen can influence this planarity.
Table 2: Crystallographic Data for Selected Pyridine-Carboxamide Analogues
| Compound | Space Group | Key Feature | Reference |
|---|---|---|---|
| 2-Pyridinecarboxamide | P2₁/n | Forms infinite 1D chains via N-H···O hydrogen bonds. | scirp.orgasianpubs.org |
| N,N′-bis(2-pyridyl)pyridine-2,6-dicarboxamide | - | Exhibits extensive intramolecular hydrogen bonding. | rsc.orgresearchgate.net |
| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | - | Molecules are nearly planar. | iucr.org |
These findings suggest that in the solid state, this compound would likely engage in extensive hydrogen bonding. The orientation of the cyclopentyl group relative to the pyridine-carboxamide core would be arranged to optimize packing efficiency and intermolecular interactions.
Conformational Preferences and Rotational Isomerism
The conformational landscape of this compound in solution is largely defined by restricted rotation around the amide (C-N) bond. This phenomenon, common to amides, gives rise to rotational isomers, often referred to as rotamers (E/Z or cis/trans conformers). nih.gov
The energy barrier to rotation around the C-N bond in pyridine carboxamides is substantial enough to allow for the observation of distinct conformers by NMR spectroscopy at or below room temperature. researchgate.net Studies on nicotinamide (B372718) and picolinamide (B142947) have shown that the activation enthalpies for amide rotation are significant, indicating a stable partial double bond character for the C-N bond. researchgate.net
The equilibrium between the different conformers can be influenced by several factors:
Steric Hindrance: The bulky cyclopentyl group attached to the amide nitrogen will create steric interactions that favor one rotamer over another.
Non-covalent Interactions: Intramolecular hydrogen bonds or other weak interactions can stabilize specific conformations. In related systems, interactions between the amide oxygen and adjacent aromatic protons have been shown to affect the E:Z equilibrium. nih.gov
Solvent Effects: The polarity of the solvent can influence the conformational preference by differentially stabilizing the rotamers. tue.nl
Computational Chemistry and Molecular Modeling of N Cyclopentylpyridine 4 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like N-cyclopentylpyridine-4-carboxamide. By solving approximations of the Schrödinger equation, these methods can predict a molecule's electronic structure, which in turn dictates its geometry, stability, and reactivity.
Detailed Research Findings: Methods like Density Functional Theory (DFT) are employed to model the molecule's electron distribution. researchgate.net Key outputs from these calculations include the electrostatic potential map, which highlights regions of positive and negative charge, indicating where the molecule is likely to engage in electrostatic interactions. The locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also determined, which are crucial for predicting reactivity in chemical reactions. For this compound, the nitrogen on the pyridine (B92270) ring and the oxygen of the carboxamide group are expected to be regions of high electron density and potential hydrogen bond acceptors, while the amide proton (N-H) is a potential hydrogen bond donor. mdpi.com These calculations can also furnish data for spectroscopic predictions, such as NMR and infrared spectra, which can aid in experimental characterization. wustl.eduwavefun.com
| Calculated Property | Significance for this compound | Computational Method |
| Electron Density | Reveals the molecule's size and shape and identifies electron-rich/poor regions. | DFT, Hartree-Fock |
| Electrostatic Potential | Maps charge distribution, highlighting sites for polar and hydrogen-bonding interactions (e.g., pyridine N, amide O, amide H). | DFT, Hartree-Fock |
| HOMO/LUMO Orbitals | Indicates regions of nucleophilicity (HOMO) and electrophilicity (LUMO), predicting sites of reaction. | DFT, Hartree-Fock |
| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and ability to cross membranes. | DFT, Hartree-Fock |
| Bond Lengths/Angles | Provides the optimized 3D geometry of the molecule in its lowest energy state. | DFT, Molecular Mechanics |
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. acs.orgscispace.com This method is instrumental in structure-based drug design for screening virtual libraries and proposing binding modes, which can then be tested experimentally.
Detailed Research Findings: For this compound, docking simulations would explore how it fits into the binding pocket of a specific protein. The simulation scores different poses based on factors like shape complementarity and intermolecular interactions. Key interactions for this molecule would likely involve:
Hydrogen Bonding: The amide group's N-H can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen can act as acceptors. mdpi.comnih.gov These are critical for anchoring the ligand within the active site.
Hydrophobic Interactions: The cyclopentyl group provides a non-polar surface that can interact favorably with hydrophobic amino acid residues like leucine, valine, and isoleucine in the protein pocket.
Aromatic Interactions: The pyridine ring can engage in π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
Studies on similar pyridine carboxamide scaffolds have shown their potential to bind to a range of targets, including kinases and GPCRs. nih.govias.ac.inresearchgate.net For instance, docking studies on related compounds have identified key interactions with the hinge region of kinases or within the transmembrane domains of receptors. nih.gov
| Potential Interaction | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | Amide N-H | Aspartic Acid, Glutamic Acid, Serine, Threonine |
| Hydrogen Bond Acceptor | Amide C=O, Pyridine N | Arginine, Lysine, Serine, Asparagine, Glutamine |
| Hydrophobic Interaction | Cyclopentyl Ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |
| Aromatic (π-π) Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations introduce temperature and motion, allowing researchers to observe the dynamic behavior of the protein-ligand complex over time. mdpi.com
Detailed Research Findings: An MD simulation for this compound bound to a protein target would typically run for nanoseconds to microseconds. This allows for the assessment of the stability of the docked pose; if the ligand remains in its initial position with minimal fluctuation, it suggests a stable binding mode. MD simulations are also crucial for conformational sampling, particularly for flexible parts of the molecule like the cyclopentyl ring. The simulation can explore different puckering conformations of the ring and rotations around the single bonds, providing a more complete picture of the ligand's behavior in the binding site. ethz.ch Furthermore, MD can reveal the role of water molecules in mediating protein-ligand interactions and provide quantitative estimates of binding free energy. researchgate.netnih.gov
| MD Simulation Parameter | Information Gained for this compound |
| Root Mean Square Deviation (RMSD) | Assesses the stability of the ligand's position and the protein's structure over time. |
| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different parts of the ligand and protein. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds, indicating their persistence and strength. |
| Conformational Analysis | Samples different conformations of the flexible cyclopentyl group and rotatable bonds. |
| Binding Free Energy Calculation (e.g., MM/PBSA) | Provides an estimation of the binding affinity of the complex. |
Pharmacophore Modeling and Ligand-Based Design Approaches
When the 3D structure of a protein target is unknown, ligand-based design methods like pharmacophore modeling become essential. ethz.ch A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.
Detailed Research Findings: A pharmacophore model for this compound would be constructed based on its structural features. The essential features would likely include: a hydrogen bond donor (the amide N-H), two hydrogen bond acceptors (the carbonyl oxygen and the pyridine nitrogen), a hydrophobic aliphatic group (the cyclopentyl ring), and an aromatic ring feature. This model can then be used as a 3D query to search large chemical databases for other diverse molecules that share the same pharmacophoric features and may have similar biological activity. Research on allosteric inhibitors of phosphodiesterase 4 (PDE4) has identified a common pharmacophore where an aromatic core forms a hydrogen bond with a key glutamine residue, a feature that could be relevant for a pyridine-based scaffold. acs.org
| Pharmacophoric Feature | Corresponding Chemical Group | Role in Molecular Recognition |
| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Forms directed polar contact with a donor group on the protein. |
| Hydrogen Bond Acceptor (HBA) | Carboxamide Carbonyl Oxygen | Forms directed polar contact with a donor group on the protein. |
| Hydrogen Bond Donor (HBD) | Carboxamide N-H | Forms directed polar contact with an acceptor group on the protein. |
| Aromatic Ring (AR) | Pyridine Ring | Engages in stacking or other non-polar interactions. |
| Hydrophobic Group (HY) | Cyclopentyl Ring | Occupies a hydrophobic pocket, contributing to binding affinity. |
Three-Dimensional Shape Analysis in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) is a strategy that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a target. pharmafeatures.comcresset-group.com These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. frontiersin.org The three-dimensional (3D) shape of these fragments is a critical parameter in this process.
Detailed Research Findings: this compound is an ideal candidate for a fragment library due to its molecular weight and complexity. Modern FBDD emphasizes the use of 3D-shaped fragments to better explore the topological complexities of protein binding sites, an approach often termed "escaping flatland". whiterose.ac.uk The non-planar cyclopentyl group gives this compound a distinct 3D character compared to a purely aromatic fragment. The shape of the molecule can be quantified using descriptors like Principal Moments of Inertia (PMI), which characterizes the molecule's mass distribution along three orthogonal axes. whiterose.ac.uk By starting with a 3D fragment like this, medicinal chemists can explore novel chemical space and potentially achieve better selectivity and physicochemical properties in the final drug candidate. nih.gov The fragment can serve as an anchor in a binding pocket, with subsequent chemical modifications grown from its vector-orientable exit points to engage with nearby sub-pockets. pharmafeatures.com
| FBDD Stage | Role of this compound | Key Analytical Consideration |
| Library Design | Included as a 3D-shaped fragment to increase library diversity. | Analysis of 3D shape (e.g., Principal Moments of Inertia). whiterose.ac.uk |
| Fragment Screening | Identified as a "hit" through biophysical methods (e.g., NMR, SPR). | Detection of weak binding to the protein target. pharmafeatures.com |
| Hit-to-Lead Optimization | Serves as a starting point for chemical elaboration. | The cyclopentyl or pyridine moiety can be grown or linked to other fragments. cresset-group.com |
Structure Activity Relationship Sar Studies of N Cyclopentylpyridine 4 Carboxamide Derivatives
Impact of Pyridine (B92270) Ring Substitution on Activity and Selectivity
The electronic properties and substitution pattern of the pyridine ring are pivotal in modulating the biological activity of N-cyclopentylpyridine-4-carboxamide derivatives. The position of substituents on the pyridine ring—ortho, meta, or para—significantly influences the molecule's properties and reactivity. Studies on related pyridine carboxamides have shown that moving a substituent from the para to the meta position, and further to the ortho position, can substantially alter the electrostatic potential near the ring's nitrogen atom. nih.gov This, in turn, affects the molecule's ability to interact with biological targets.
The nature of the substituents also plays a crucial role. The introduction of various functional groups, such as amino, hydroxy, or methoxy (B1213986) groups, has been shown to enhance the bioactivity of pyridine-containing compounds. mdpi.com Structure-activity relationship analyses on diverse pyridine derivatives have demonstrated that electron-donating groups and electron-withdrawing groups can have profoundly different impacts on potency. mdpi.com For instance, in one study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, compounds bearing a cyano (-CN) group exhibited significant inhibitory activity, whereas other substitutions were inactive, highlighting the specific electronic requirements of the binding site.
Conversely, the presence of bulky groups or certain halogen atoms can lead to lower activity. researchgate.net The strategic placement of substituents is therefore a key element in the design of potent and selective derivatives. For example, research on N-pyridyl-benzothiazine-carboxamides found that the meta-substituted isomer was the most potent analgesic and anti-inflammatory agent in its series, underscoring the importance of positional isomerism. nih.gov
| Substituent Type | Position | General Effect on Activity | Rationale / Observation |
|---|---|---|---|
| Electron-Donating Groups (e.g., -OH, -OMe) | Various | Often enhances activity | Can increase hydrogen bonding capacity and modulate electronic character. researchgate.net |
| Electron-Withdrawing Groups (e.g., -CN, -NO2) | Various | Highly target-dependent; can significantly increase or decrease activity | Alters the charge distribution of the pyridine ring, impacting key interactions. mdpi.com |
| Positional Isomers | meta vs. para/ortho | Potency can be highly sensitive to position | The meta-position can provide optimal geometry for target binding compared to ortho or para isomers. nih.gov |
| Bulky Groups | Various | Often decreases activity | May cause steric hindrance, preventing optimal binding in the active site. researchgate.net |
Role of the Cyclopentyl Moiety in Molecular Recognition
The N-cyclopentyl group is a critical feature that primarily contributes to the molecule's affinity through hydrophobic interactions. researchgate.netnih.gov In drug design, cycloalkyl groups like cyclopentyl are frequently utilized to occupy well-defined hydrophobic pockets within a target's binding site. nih.gov The size, shape, and lipophilicity of the N-substituent are determining factors for potency.
SAR studies comparing various cycloalkyl groups often reveal a clear preference for a specific ring size that best complements the topology of the hydrophobic pocket. In a study on a different class of inhibitors, the cyclopentyl moiety was found to be the most potent among several cycloalkyl options, suggesting it provided an optimal fit. nih.gov The replacement of a cyclopentyl group with a larger cyclohexyl group has been shown to systematically increase ligand-protein affinity in certain systems, indicating that the larger hydrophobic substituent can create more favorable interactions and an additive contribution to the binding energy. mdpi.com This suggests a stringent balance between the shape and size of the substituent is necessary for filling the hydrophobic pocket effectively. nih.gov
The hydrophobic interaction between the cyclopentyl group and nonpolar amino acid residues in the binding site is integral to achieving high binding affinity and specificity. researchgate.netnih.gov This interaction helps to anchor the ligand in the correct orientation, allowing other parts of the molecule, such as the pyridine-carboxamide core, to form specific hydrogen bonds or other polar interactions.
| N-Substituent | Relative Potency | Primary Role in Molecular Recognition |
|---|---|---|
| Cyclobutyl | Potent, but often less than cyclopentyl | Fits into hydrophobic pockets; can be used to direct key pharmacophore groups. nih.gov |
| Cyclopentyl | Often optimal or highly potent | Provides an excellent balance of size and hydrophobicity to fit snugly into hydrophobic subpockets. nih.govmdpi.com |
| Cyclohexyl | Can be more potent than cyclopentyl | The larger hydrophobic surface can increase binding affinity if the pocket is large enough to accommodate it. mdpi.com |
Amide Linker Modifications and Their Conformational Effects
A key strategy in medicinal chemistry is the use of bioisosteres to replace the amide bond. Amide bioisosteres are different functional groups that mimic the spatial arrangement and electronic properties of the amide group but can offer improved metabolic stability, permeability, or altered conformational preferences. For instance, heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or triazoles have been successfully used as amide bond surrogates. researchgate.net Replacing the amide linker with such a group fundamentally alters the molecule's conformational landscape and hydrogen-bonding capabilities, which can lead to significant changes in biological activity.
| Modification | Example | Potential Conformational/Functional Effect |
|---|---|---|
| Standard Amide | -CONH- | Can adopt planar or skew conformations relative to the pyridine ring, affecting overall molecular shape. nih.gov |
| Bioisosteric Replacement | 1,2,4-Oxadiazole | Introduces a rigid, planar five-membered ring, locking the relative orientation of the pyridine and N-cyclopentyl groups. researchgate.net |
| Bioisosteric Replacement | 1,3,4-Oxadiazole | Serves as an amide surrogate that can improve pharmacokinetic properties like membrane permeability. researchgate.net |
| Bioisosteric Replacement | 1,2,4-Triazole | Can act as an amide bioisostere within a rigid ring system, altering hydrogen bonding patterns. researchgate.net |
Stereochemical Influences on Structure-Activity Relationships
Stereochemistry introduces a level of three-dimensional complexity that can be critical for molecular recognition and biological activity. While the parent this compound may be achiral, the introduction of substituents on the cyclopentyl ring or the pyridine ring can create chiral centers. The biological activity of such chiral molecules is often highly dependent on the specific stereoisomer.
Studies on related chiral pyridine carboxamides have demonstrated that the pyridine and amide moieties are essential for antimicrobial activity, with the specific activity being dependent on the chiral components used in the synthesis, such as D-alanyl methyl ester. nih.gov This indicates that receptors and enzymes can differentiate between stereoisomers, with one enantiomer or diastereomer often exhibiting significantly higher potency than the others. This difference arises because only one isomer can achieve the optimal three-dimensional fit with the chiral binding site of the biological target.
In a related series of pyrimidine-4-carboxamides, the conformational restriction of a side chain by replacing it with a chiral (S)-3-phenylpiperidine group led to a threefold increase in inhibitory potency. This highlights how stereochemistry can be used to lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding. Therefore, the synthesis and evaluation of specific stereoisomers of substituted this compound derivatives is a promising avenue for optimizing activity.
Mechanistic Investigations of N Cyclopentylpyridine 4 Carboxamide in Biochemical Systems
Molecular Recognition Principles in Biological Interactions
The biological activity of N-cyclopentylpyridine-4-carboxamide and its derivatives is governed by the principles of molecular recognition, where the specific three-dimensional structure and chemical properties of the molecule determine its ability to bind to a biological target like an enzyme or a receptor.
The key interactions involved in this recognition process include:
Hydrogen Bonds: These are crucial for the binding of many inhibitors. For example, the aromatic core of PDE4D allosteric inhibitors forms a hydrogen bond with an invariant glutamine residue in the active site. acs.org
Hydrophobic Interactions: The nonpolar parts of the molecule, such as the cyclopentyl group and aromatic rings, can form favorable interactions with hydrophobic pockets in the binding site.
Advanced Applications and Future Directions in N Cyclopentylpyridine 4 Carboxamide Research
Fragment-Based Drug Discovery (FBDD) Applications for Pyridine-Carboxamide Scaffolds
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in the quest for novel therapeutic agents. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. nih.gov The pyridine-carboxamide scaffold is particularly well-suited for FBDD due to its modular nature and the ability of its constituent parts—the pyridine (B92270) ring, the carboxamide linker, and the N-substituent—to be varied independently. researchgate.netfrontiersin.org
In FBDD, the pyridine-carboxamide core can serve as a foundational fragment that anchors to a target protein. The initial weak binding of this fragment can then be optimized through several strategies:
Fragment Growing: This involves the stepwise addition of chemical moieties to the initial fragment to extend into adjacent binding pockets and increase affinity. For instance, modifications to the cyclopentyl group or substitution on the pyridine ring can be explored to enhance interactions with the target.
Fragment Linking: If two different fragments are found to bind in close proximity within a target's active site, they can be connected by a chemical linker to create a single, more potent molecule. The carboxamide linkage within the N-cyclopentylpyridine-4-carboxamide structure is an effective and synthetically accessible linker. ucla.edu
Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragments into a single, novel chemical entity with improved binding characteristics.
The pyridine ring itself is a privileged structure in medicinal chemistry, known to improve properties such as metabolic stability and cell permeability. dovepress.comnih.gov The carboxamide group is a common and effective hydrogen bonding motif, crucial for establishing strong interactions with protein targets. nih.govresearchgate.net The cyclopentyl group provides a lipophilic component that can occupy hydrophobic pockets within a binding site. The combination of these features in the this compound scaffold makes it a valuable starting point for FBDD campaigns targeting a wide array of proteins.
Rational Design Principles for Novel Ligands
The rational design of novel ligands based on the this compound scaffold is guided by a deep understanding of structure-activity relationships (SAR). SAR studies systematically investigate how changes in the chemical structure of a molecule affect its biological activity. nih.gov For pyridine-carboxamide derivatives, SAR exploration typically focuses on three key areas: the pyridine ring, the N-substituent, and the carboxamide linker. ucla.edu
Key Principles of Rational Design:
Pyridine Ring Substitution: The electronic properties and steric profile of the pyridine ring can be modulated by introducing various substituents. For example, the addition of electron-withdrawing or electron-donating groups can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or salt bridges. The position of these substituents is also critical, as it dictates the directionality of interactions with the target protein.
N-Substituent Modification: The cyclopentyl group in this compound plays a significant role in binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. Rational design can involve exploring other cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) or introducing substituents on the cyclopentyl ring to optimize these hydrophobic interactions. In some cases, replacing the cycloalkyl group with aromatic or heterocyclic rings can lead to entirely new binding modes and improved potency. nih.gov For instance, a spiro azaoxindole−cyclopentylpyridine fragment has been explored in the design of CGRP receptor antagonists. researchgate.net
Linker Modification: While the carboxamide linker is prevalent, its properties can be fine-tuned. For example, N-methylation of the amide can alter its hydrogen bonding capacity and conformational flexibility. In some instances, replacing the carboxamide with bioisosteres such as a reverse amide, sulfonamide, or other heterocyclic linkers can lead to improved stability or altered binding geometries. ucla.edu
A study on 3,5-diacyl-2,4-dialkylpyridine derivatives, which share the core pyridine structure, demonstrated that a 6-cyclopentyl group could decrease affinity for A3 adenosine (B11128) receptors, highlighting the nuanced effects of specific substituents. nih.gov This underscores the importance of empirical testing alongside rational design.
Integration of Computational and Experimental Approaches in Lead Optimization
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. preprints.org The integration of computational and experimental methods is crucial for accelerating this process for compounds like this compound. osti.govnih.govrsc.org
Computational tools play a vital role in predicting how structural modifications will impact a ligand's interaction with its target. nih.govresearchgate.net Molecular docking simulations, for example, can predict the binding pose of this compound and its analogs within a protein's active site. This allows researchers to prioritize the synthesis of compounds that are most likely to have favorable binding interactions. Furthermore, techniques like quantitative structure-activity relationship (QSAR) modeling can identify statistical correlations between the physicochemical properties of a series of compounds and their biological activity. nih.gov
The insights gained from computational studies guide the experimental synthesis of new analogs. These newly synthesized compounds are then subjected to in vitro and in vivo testing to determine their actual biological activity and properties. This experimental data is then fed back into the computational models to refine them and improve their predictive power. This iterative cycle of computational design, experimental validation, and model refinement is a hallmark of modern lead optimization. osti.gov
For instance, in the development of PDE4D allosteric inhibitors, a cyclopentylpyridine core was explored, and the optimization process was guided by iterative analysis of X-ray crystal structures and metabolite identification. osti.govacs.org This highlights how experimental data can drive further computational analysis and rational design.
Potential for Functional Probes and Chemical Tools
Beyond its therapeutic potential, the this compound scaffold can be adapted to create functional probes and chemical tools for studying biological systems. nih.govmdpi.com These tools are invaluable for target identification, validation, and elucidating the mechanisms of action of drugs. wjbphs.comnih.govsartorius.comardigen.com
Applications as Functional Probes and Chemical Tools:
Affinity Probes: By incorporating a reactive group, this compound can be converted into an affinity probe. This probe can be used to covalently label its target protein, enabling its isolation and identification from complex biological mixtures.
Fluorescent Probes: The pyridine ring system, when appropriately substituted, can exhibit fluorescent properties. mdpi.com By designing fluorescently-labeled this compound analogs, researchers can visualize the localization of the target protein within cells and tissues using techniques like fluorescence microscopy.
Radioligands for PET Imaging: The scaffold can be modified to include a positron-emitting radionuclide, such as Carbon-11 (B1219553) or Fluorine-18. This creates a radioligand that can be used in Positron Emission Tomography (PET) imaging to non-invasively visualize and quantify the distribution of the target in living organisms. ethz.ch This is particularly useful for studying targets in the central nervous system.
Photoaffinity Labels: The introduction of a photo-reactive group allows for photoaffinity labeling. Upon exposure to UV light, the probe forms a covalent bond with its target, providing a snapshot of the ligand-receptor interaction at a specific moment in time.
The development of such chemical tools from the this compound scaffold can significantly advance our understanding of the biological roles of its targets and facilitate the discovery of new therapeutic interventions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
